molecular formula C6H12N2O B14624421 Azetidine, N-dimethylcarbamoyl- CAS No. 57031-53-5

Azetidine, N-dimethylcarbamoyl-

Cat. No.: B14624421
CAS No.: 57031-53-5
M. Wt: 128.17 g/mol
InChI Key: MZKXVQSPNGBYIF-UHFFFAOYSA-N
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Description

Azetidine, N-dimethylcarbamoyl- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. Azetidines are important in organic synthesis and medicinal chemistry due to their stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Azetidine, N-dimethylcarbamoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .

Mechanism of Action

The mechanism of action of azetidine, N-dimethylcarbamoyl- involves its interaction with molecular targets and pathways within biological systems. The ring strain of azetidines makes them highly reactive, allowing them to interact with various biomolecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to their biological effects .

Properties

CAS No.

57031-53-5

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N,N-dimethylazetidine-1-carboxamide

InChI

InChI=1S/C6H12N2O/c1-7(2)6(9)8-4-3-5-8/h3-5H2,1-2H3

InChI Key

MZKXVQSPNGBYIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC1

Origin of Product

United States

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